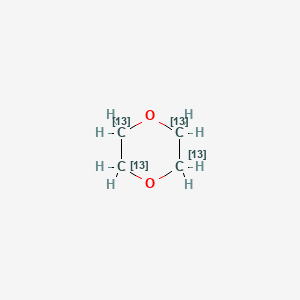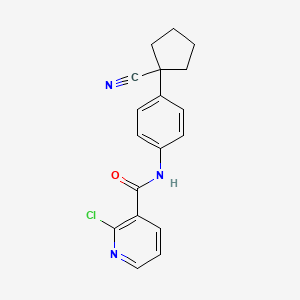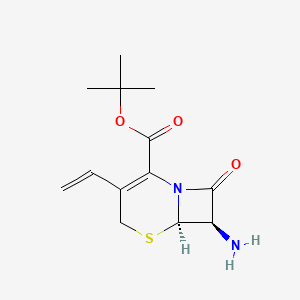
7-Amino-3-vinyl-3-cephem-4-carboxylic Acid tert-Butyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Amino-3-vinyl-3-cephem-4-carboxylic Acid (AVC) is a synthetic, inorganic acid that is used clinically . It is produced by the hydrolysis of chlorocarboxylic acids and has been shown to be effective as an antihypertensive agent . AVC has also been used as a catalyst for acylation reactions with chlorides and trifluoroacetic acid .
Synthesis Analysis
An efficient chemoenzymatic process has been developed for the preparation of 7-amino-3-[Z-2-(4-methylthiazol-5-yl)vinyl]-3-cephem-4-carboxylic acid . This process features the removal of para-methoxybenzyl by trichloroacetic acid and the cleavage of phenylacetyl E-isomer by immobilized penicillin acylase enzyme .Molecular Structure Analysis
The molecular structure of AVC is represented by the chemical formula C9H10N2O3S . The molecular weight of AVC is 226.25 g/mol .Chemical Reactions Analysis
AVC is a key intermediate in the synthesis of Cephalosporin compounds . It is produced by the hydrolysis of chlorocarboxylic acids . AVC has also been used as a catalyst for acylation reactions with chlorides and trifluoroacetic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of AVC include its molecular weight of 226.25 g/mol and its chemical formula of C9H10N2O3S .科学的研究の応用
Carboxylic Ester Hydrolases in Bacteria
Carboxylic ester hydrolases (CEHs) catalyze the hydrolysis of carboxylic esters, producing alcohol and acid. These enzymes, found across various life domains, exhibit diverse catalytic mechanisms and structural architectures. CEHs are substrate-specific, targeting different ester types, and some show peptidase or lactamase activities. Their industrial applications are vast, ranging from biocatalysis to protein engineering, underscoring their significance in research aimed at understanding biological roles and enhancing potential industrial uses (Oh, Kim, & Kim, 2019).
Natural Neo Acids and Their Applications
Over 260 naturally occurring neo fatty acids and neo alkanes, along with their analogs and derivatives, have been identified from various natural sources. These compounds exhibit a range of biological activities and are promising for future chemical preparations, including antioxidants and antimicrobial agents. Their derivatives find applications in the cosmetic, agronomic, and pharmaceutical industries, demonstrating the broad potential of naturally derived carboxylic acids in scientific research and application (Dembitsky, 2006).
Biocatalyst Inhibition by Carboxylic Acids
The study of carboxylic acids as biorenewable chemicals highlights their dual role as precursors for industrial chemicals and as microbial inhibitors. Research focuses on understanding the inhibitory effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae, aiming to identify metabolic engineering strategies that enhance microbial robustness for improved industrial performance. This area underscores the importance of understanding the interplay between microbial metabolism and carboxylic acid toxicity (Jarboe, Royce, & Liu, 2013).
Carboxylic Acid Recovery Technologies
Liquid-liquid extraction (LLX) technologies for carboxylic acid recovery from aqueous streams have gained attention due to the increasing interest in producing organic acids via fermentative routes. The review discusses solvent developments for LLX of carboxylic acids, including the use of ionic liquids and other novel solvents, highlighting the technological advancements and challenges in recovering carboxylic acids efficiently from diluted streams, essential for bio-based plastic production (Sprakel & Schuur, 2019).
Safety and Hazards
作用機序
Target of Action
It is a key intermediate in the synthesis of cephalosporin compounds . Cephalosporins are a class of antibiotics and their primary targets are bacterial cell walls. They inhibit the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell death.
Mode of Action
As a key intermediate in the synthesis of cephalosporin compounds , it can be inferred that it may share a similar mode of action with Cephalosporins. Cephalosporins bind to and inhibit the action of enzymes involved in the final step of cell wall synthesis called transpeptidation. This inhibition results in a weak cell wall that is unable to withstand the osmotic pressure within the bacterium, leading to cell lysis and death.
Biochemical Pathways
As a key intermediate in the synthesis of cephalosporin compounds , it can be inferred that it may affect similar biochemical pathways as Cephalosporins. Cephalosporins interfere with the peptidoglycan synthesis pathway, disrupting bacterial cell wall formation and leading to cell death.
Result of Action
As a key intermediate in the synthesis of cephalosporin compounds , it can be inferred that it may have similar effects as Cephalosporins. Cephalosporins cause bacterial cell death by disrupting cell wall synthesis.
特性
IUPAC Name |
tert-butyl (6R,7R)-7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-5-7-6-19-11-8(14)10(16)15(11)9(7)12(17)18-13(2,3)4/h5,8,11H,1,6,14H2,2-4H3/t8-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYXDMAOGSDYNV-LDYMZIIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(CSC2N1C(=O)C2N)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2N)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

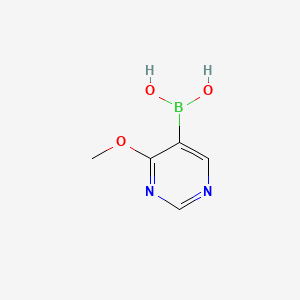
![(1S,3As,3bS,5aR,9aR,9bS,11aS)-N-methoxy-N,9a,11a-trimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B566117.png)


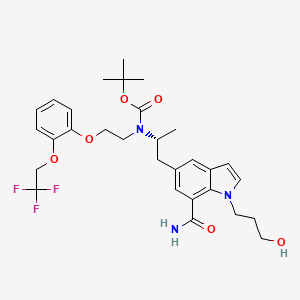
![[(8S,9R,11S,13S,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B566123.png)
![1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine](/img/structure/B566127.png)
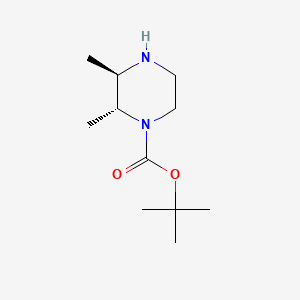

![Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B566131.png)
